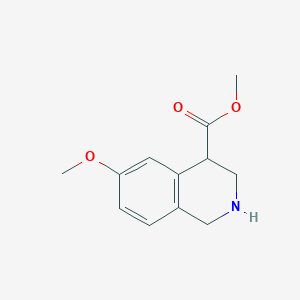
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound with the following structural formula:
CH3OCOCH2N(CH2)2CH2COOH
It belongs to the class of isoquinoline derivatives and contains a methoxy group (–OCH₃) attached to the 6-position of the tetrahydroisoquinoline ring. The compound is often encountered as its hydrochloride salt .
Métodos De Preparación
Synthetic Routes:: The synthesis of Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves several steps. One common approach is the condensation of 6-methoxy-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate under appropriate conditions.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories typically prepare this compound using synthetic routes.
Análisis De Reacciones Químicas
Reactivity:: Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction of the carbonyl group (–COOH) to the corresponding alcohol (–CH₂OH).
Substitution: Nucleophilic substitution reactions at the carboxylate group.
Oxidation: Oxidation of the methoxy group (–OCH₃) to the corresponding hydroxyl group (–OH).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe, NaOEt).
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products:: The major products depend on the specific reaction conditions. For example, reduction yields the corresponding alcohol, while substitution leads to various derivatives.
Aplicaciones Científicas De Investigación
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its isoquinoline core.
Neuroscience: It may interact with neurotransmitter receptors or modulate neuronal activity.
Chemical Biology: Investigations into its biological effects and interactions.
Mecanismo De Acción
The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.
Comparación Con Compuestos Similares
While Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific substitution pattern, similar compounds include:
6-Methoxy-1,2,3,4-tetrahydroisoquinoline: (without the carboxylate group) .
Other Isoquinoline Derivatives: Explore related structures for potential analogs.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-15-9-4-3-8-6-13-7-11(10(8)5-9)12(14)16-2/h3-5,11,13H,6-7H2,1-2H3 |
Clave InChI |
HXXPNIUCDLBEEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CNCC2C(=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



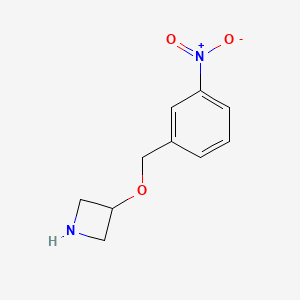
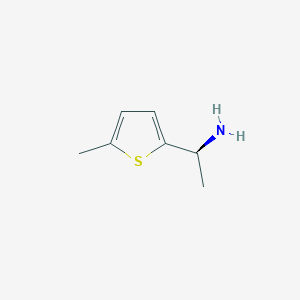
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)

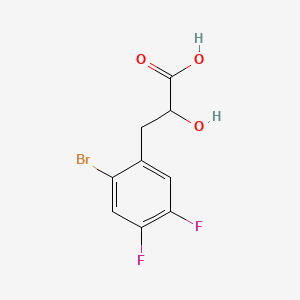
![(S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
![tert-butylN-[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]carbamate](/img/structure/B13539616.png)
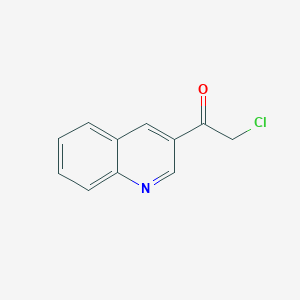
![2-chloro-4-[4-(propan-2-yl)piperazin-1-yl]-6H,7H-5lambda6-thieno[3,2-d]pyrimidine-5,5-dione](/img/structure/B13539635.png)
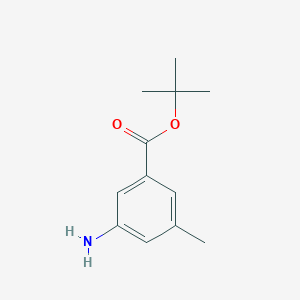
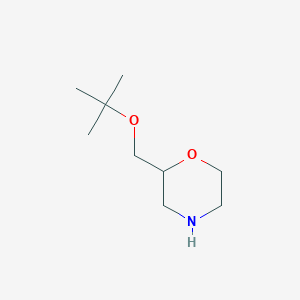
![rac-2-{2-[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-2-oxoethyl}-1lambda6,2-thiazinane-1,1-dione hydrochloride](/img/structure/B13539666.png)

